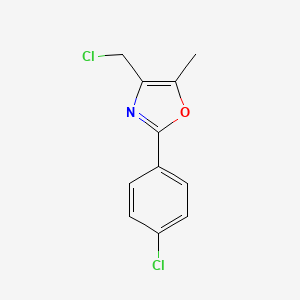
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Übersicht
Beschreibung
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (CMPCMO) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 256.1 g/mol. CMPCMO is a versatile compound that has been used in a variety of fields, such as organic synthesis, medicinal chemistry, and biochemistry. The compound has a wide range of applications, including the synthesis of various drugs, the study of biochemical pathways, and the investigation of physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, as a reactive scaffold, plays a significant role in synthetic chemistry. Patil and Luzzio (2016) highlight its utility in preparing various oxazoles through substitution reactions. These reactions yield 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating its versatility as a building block in organic synthesis (Patil & Luzzio, 2016).
Corrosion Inhibition
In the field of materials science, derivatives of 1,2,4-triazole, a class to which 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole belongs, have been studied for their corrosion inhibition properties. Bentiss et al. (2007) and Lagrenée et al. (2002) demonstrate the effectiveness of these derivatives in protecting mild steel against corrosion in acidic environments. This application is crucial for the longevity and safety of metal structures and equipment in industrial settings (Bentiss et al., 2007); (Lagrenée et al., 2002).
Antimicrobial and Anticancer Research
Compounds derived from the 1,2,4-triazole class have also shown promise in biomedical applications. Bektaş et al. (2007) synthesized novel derivatives exhibiting antimicrobial activities, suggesting potential in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, Romagnoli et al. (2017) explored the antitubulin activity of oxazole derivatives, contributing to cancer treatment research. Their findings indicate the potential of these compounds as antimitotic agents in cancer therapy (Romagnoli et al., 2017).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZOBOWGDDNXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394222 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832076-92-3 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

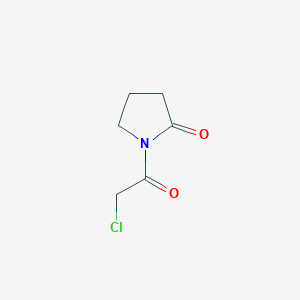

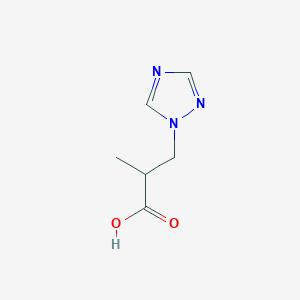
![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)
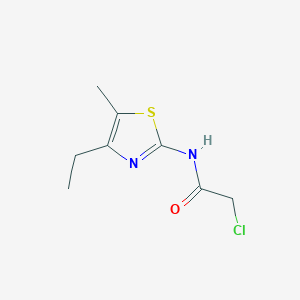
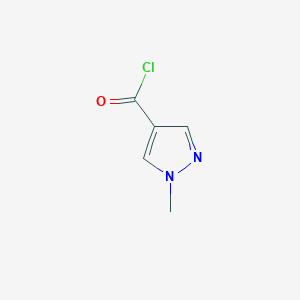
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)
![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)
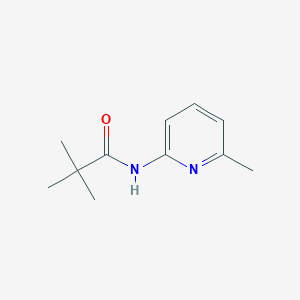
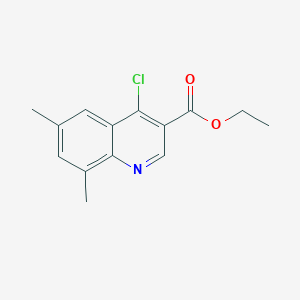

![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)
![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)